The compound 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is a thienopyrimidine derivative with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 427.46 g/mol. This compound is classified under thienopyrimidines, which are known for their diverse biological activities, including anticancer properties and potential use as therapeutic agents for various diseases.
The synthesis of thienopyrimidine derivatives, including the target compound, typically involves multi-step organic reactions. One common method for synthesizing thienopyrimidines is through a one-pot reaction starting from 2H-thieno[2,3-d]pyrimidine precursors.
This method can be adapted based on specific substituents required for the target compound, allowing for variations in the side chains or functional groups attached to the thienopyrimidine core .
The molecular structure of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide can be represented using various structural notations:
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC(C(C)C)C1=CC=C(C=C1)C(F)(F)F
The structure features a thienopyrimidine core linked to an acetamide group and a propan-2-yl phenyl substituent, indicating its complex architecture suitable for various interactions in biological systems.
The chemical reactivity of this compound can be explored through its interactions with biological targets or other chemical species. Thienopyrimidines are known to undergo several types of reactions:
These reactions contribute to the compound's biological activity by modifying its pharmacokinetic properties or enhancing its interaction with target enzymes or receptors .
The precise mechanism of action for 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide is not fully elucidated but may involve:
Further studies are required to clarify these mechanisms and validate their therapeutic potential .
The physical and chemical properties of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide include:
These properties are crucial for determining the compound's suitability for laboratory experiments and potential clinical applications .
The primary applications of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide lie within scientific research:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8